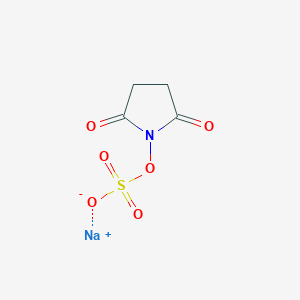
Sodium 2,5-dioxopyrrolidin-1-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dioxopyrrolidin-1-yl sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a sulfate group, making it a versatile reagent in synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dioxopyrrolidin-1-yl sulfate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with sodium sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through crystallization or recrystallization techniques .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,5-dioxopyrrolidin-1-yl sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.
Reduction: It can also be reduced under specific conditions to yield reduced forms that have distinct properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including amines and thiols, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Sodium 2,5-dioxopyrrolidin-1-yl sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,5-dioxopyrrolidin-1-yl sulfate involves its interaction with specific molecular targets. In biochemical applications, the compound acts as a crosslinking agent, forming covalent bonds with amino groups in proteins. This crosslinking ability is crucial for studying protein structures and interactions. In medicinal chemistry, its derivatives interact with voltage-gated sodium channels and calcium channels, which are essential for their anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Sodium 2,5-dioxopyrrolidin-1-yl sulfate can be compared with other similar compounds, such as:
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide: This compound has shown potent anticonvulsant activity and is used in the development of new antiepileptic drugs.
2,5-Dioxopyrrolidin-1-yl butyrate: Known for its analgesic properties, this compound is used in pain management research.
2,5-Dioxopyrrolidin-1-yl acrylate: Utilized as a protein crosslinking agent, it is valuable in studying protein modifications and interactions.
The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C4H4NNaO6S |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
sodium;(2,5-dioxopyrrolidin-1-yl) sulfate |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2-4(7)5(3)11-12(8,9)10;/h1-2H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
FTYCEDZDHMGYJX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















